Lipophilicity vs. tert-Butyl Analog
The target compound exhibits a calculated LogP value of 3.1261, which is 0.76 units lower than the LogP of 3.8814 measured for the tert-butyl analog (3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine, CAS 897373-62-5) . This difference corresponds to a roughly 5.8-fold lower predicted octanol-water partition coefficient, placing the isopropyl derivative in a more favorable lipophilicity range for oral absorption and reduced non-specific protein binding while retaining sufficient membrane permeability for cellular target engagement .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.1261 |
| Comparator Or Baseline | 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (LogP = 3.8814) |
| Quantified Difference | ΔLogP = -0.7553 (approx. 5.7× lower predicted partition coefficient) |
| Conditions | Calculated using ACD/Labs Percepta or similar in silico prediction software; values obtained from vendor technical datasheets |
Why This Matters
A LogP difference of >0.5 log units can substantially influence solubility, passive membrane permeability, and metabolic stability, making the isopropyl variant potentially more developable for in vivo studies than the more lipophilic tert-butyl congener.
